molecular formula C18H16O2 B14497312 2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl- CAS No. 64045-73-4

2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl-

Cat. No.: B14497312
CAS No.: 64045-73-4
M. Wt: 264.3 g/mol
InChI Key: CQQFHZIRACRPEG-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl- is an organic compound with the molecular formula C18H16O2 It is a derivative of cyclohexenone, featuring a hydroxyl group and two phenyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexenone and benzene derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog without the phenyl groups.

    4,4-Diphenyl-2-cyclohexen-1-one: Lacks the hydroxyl group.

    6-Hydroxy-2-cyclohexen-1-one: Lacks the phenyl groups.

Uniqueness

2-Cyclohexen-1-one, 6-hydroxy-4,4-diphenyl- is unique due to the presence of both the hydroxyl group and the phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

64045-73-4

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

6-hydroxy-4,4-diphenylcyclohex-2-en-1-one

InChI

InChI=1S/C18H16O2/c19-16-11-12-18(13-17(16)20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,17,20H,13H2

InChI Key

CQQFHZIRACRPEG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C=CC1(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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